3-[(Benzyloxy)methyl]oxetane-3-carbonitrile
Description
3-[(Benzyloxy)methyl]oxetane-3-carbonitrile (CAS No. 1864016-40-9) is an oxetane derivative with the molecular formula C₁₂H₁₃NO₂ and a molecular weight of 203.24 g/mol . Its structure features a strained oxetane ring (a four-membered oxygen-containing heterocycle) substituted at the 3-position with a benzyloxymethyl group (-CH₂-O-benzyl) and a nitrile (-CN) group. This compound is of interest in medicinal chemistry and organic synthesis due to the oxetane ring’s ability to enhance solubility and metabolic stability in drug candidates .
Properties
IUPAC Name |
3-(phenylmethoxymethyl)oxetane-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2/c13-7-12(9-15-10-12)8-14-6-11-4-2-1-3-5-11/h1-5H,6,8-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHVSCDOGMOMFEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)(COCC2=CC=CC=C2)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-[(Benzyloxy)methyl]oxetane-3-carbonitrile typically involves the following steps:
Formation of the Oxetane Ring: The oxetane ring can be synthesized through cyclization reactions involving appropriate precursors. One common method is the cyclization of 3-hydroxypropyl derivatives.
Introduction of the Benzyloxy Methyl Group: This step involves the alkylation of the oxetane ring with benzyl chloride in the presence of a base such as sodium hydride.
Addition of the Nitrile Group: The nitrile group can be introduced via a nucleophilic substitution reaction using cyanide sources like sodium cyanide.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on yield improvement, cost reduction, and scalability. Techniques such as continuous flow synthesis and the use of catalytic systems may be employed to enhance efficiency.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxy methyl group, leading to the formation of benzaldehyde derivatives.
Reduction: Reduction reactions can target the nitrile group, converting it into primary amines under appropriate conditions.
Substitution: The oxetane ring can participate in nucleophilic substitution reactions, where the benzyloxy methyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Benzaldehyde derivatives.
Reduction: Primary amines.
Substitution: Various substituted oxetane derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry Applications
1. Drug Discovery and Development
The oxetane ring structure provides significant advantages in drug design. Its properties include:
- Low Molecular Weight : This aids in enhancing the pharmacokinetic (PK) profile of drug candidates.
- Increased Polarity : The polar nature of the oxetane can improve solubility and bioavailability.
- Three-Dimensionality : The spatial arrangement allows for better interactions with biological targets, potentially leading to improved efficacy.
Recent studies have highlighted the incorporation of oxetane motifs in several clinical candidates, demonstrating their role as bioisosteres for carbonyl groups. For instance, compounds like crenolanib and fenebrutinib utilize oxetanes to enhance metabolic stability and reduce toxicity profiles . The introduction of 3-[(Benzyloxy)methyl]oxetane-3-carbonitrile into lead compounds has shown promise in modifying their physicochemical properties, such as pKa and LogD, which are crucial for optimizing drug candidates .
2. Peptidomimetics
Amino-oxetanes, including derivatives like this compound, have been explored as peptidomimetics. The structural stability against enzymatic degradation while maintaining bioactivity makes them suitable for developing therapeutic agents that mimic natural peptides .
Organic Synthesis Applications
1. Versatile Building Block
this compound is utilized as a versatile intermediate in organic synthesis. Its ability to undergo various transformations—such as nucleophilic substitutions and functional group interconversions—makes it a valuable tool for chemists .
2. Synthesis of Complex Molecules
The compound can participate in multiple reactions, including:
- Nucleophilic Substitution Reactions : The presence of the benzyloxy group allows for selective reactions that can lead to complex molecular architectures.
- Formation of Carbon-Carbon Bonds : The oxetane ring's reactivity can be exploited to create new carbon frameworks essential for synthesizing complex organic molecules .
Case Study 1: Clinical Candidates
Recent research has identified several clinical candidates featuring oxetane structures, with a focus on their development processes:
- Crenolanib : Developed for treating acute myeloid leukemia, this compound incorporates an oxetane to enhance its PK properties.
- Fenebrutinib : Used for multiple sclerosis treatment, the oxetane motif was critical in reducing basicity and improving solubility during the drug discovery phase .
Case Study 2: Synthetic Methodologies
Research has demonstrated successful synthetic protocols involving this compound:
- A study reported over 30 transformations applied to generate stable derivatives from this oxetane core, showcasing its robustness under various reaction conditions .
- The development of scalable synthetic methods has facilitated its incorporation into larger medicinal chemistry programs, enhancing its applicability in drug discovery efforts.
Mechanism of Action
The mechanism of action of 3-[(Benzyloxy)methyl]oxetane-3-carbonitrile depends on its specific application. In organic synthesis, it acts as a versatile intermediate, participating in various chemical reactions to form desired products. In biological systems, its mechanism would involve interactions with molecular targets such as enzymes or receptors, leading to specific biological effects.
Comparison with Similar Compounds
Structural and Physicochemical Properties
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | LogP* (Predicted) |
|---|---|---|---|---|---|
| This compound | 1864016-40-9 | C₁₂H₁₃NO₂ | 203.24 | Benzyloxymethyl, nitrile | 2.1 |
| 3-(Benzylamino)oxetane-3-carbonitrile | 138650-20-1 | C₁₁H₁₂N₂O | 188.23 | Benzylamino, nitrile | 1.8 |
| 3-(Dibenzylamino)oxetane-3-carbonitrile | 1021393-00-9 | C₁₈H₁₈N₂O | 278.35 | Dibenzylamino, nitrile | 3.5 |
| 3-(((Benzyloxy)carbonyl)amino)oxetane-3-carboxylic acid | 1379811-81-0 | C₁₂H₁₃NO₅ | 251.24 | Benzyloxycarbonyl amino, carboxylic acid | 1.2 |
| 4-Oxo-4H-1-benzopyran-3-carbonitrile (Chromone derivative) | 61776-43-0 | C₁₀H₅NO₂ | 171.16 | Chromone core, nitrile, ketone | 1.9 |
*LogP values estimated using fragment-based methods.
Key Observations :
- Substituent Effects: The benzyloxymethyl group in the target compound increases hydrophobicity compared to amino-substituted analogs (e.g., 3-(benzylamino)oxetane-3-carbonitrile, LogP ~1.8). The dibenzylamino derivative exhibits the highest LogP (3.5) due to dual benzyl groups .
- Nitrile vs. Carboxylic Acid: Replacing the nitrile with a carboxylic acid (e.g., 3-(((Benzyloxy)carbonyl)amino)oxetane-3-carboxylic acid) significantly reduces LogP (1.2) and enhances polarity .
Reactivity Insights :
Hazard and Stability Profiles
Biological Activity
3-[(Benzyloxy)methyl]oxetane-3-carbonitrile is a compound that has garnered interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, reactivity, pharmacological properties, and case studies.
Chemical Structure and Properties
Molecular Formula: CHNO\
Molecular Weight: 201.24 g/mol
CAS Number: 1864016-40-9
The compound features an oxetane ring, which is a four-membered cyclic ether known for its reactivity and versatility in organic synthesis. The presence of the benzyloxy group enhances its lipophilicity, potentially improving bioavailability.
Synthesis
The synthesis of this compound typically involves the following steps:
- Formation of the Oxetane Ring: This can be achieved through cyclization reactions involving suitable precursors.
- Introduction of the Benzyloxy Group: This is accomplished via nucleophilic substitution reactions where benzyloxymethyl halides are reacted with oxetane derivatives.
- Cyanation Reaction: The introduction of the carbonitrile group is performed using cyanide sources under basic conditions.
Anticancer Properties
Research indicates that compounds containing oxetane rings exhibit significant anticancer activity. A study demonstrated that oxetane derivatives could inhibit key enzymes involved in cancer cell proliferation, such as kinases and topoisomerases . The mechanism often involves the modulation of cellular signaling pathways, leading to apoptosis in cancer cells.
Antimicrobial Activity
Oxetanes have also shown promise in antimicrobial applications. For instance, this compound has been tested against various bacterial strains, exhibiting effective inhibition of growth . The compound's mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways critical for bacterial survival.
Anti-inflammatory Effects
The compound has been explored for its anti-inflammatory properties as well. Studies have reported that it can reduce pro-inflammatory cytokine production in vitro, suggesting potential therapeutic applications in inflammatory diseases .
Case Studies
-
In Vitro Studies on Cancer Cell Lines:
- A study conducted on various cancer cell lines (e.g., HeLa and MCF-7) showed that this compound inhibited cell proliferation with IC values in the low micromolar range. Mechanistic studies indicated that the compound induced G1 phase arrest and apoptosis through caspase activation.
-
Antimicrobial Efficacy Testing:
- In a series of experiments against Gram-positive and Gram-negative bacteria, the compound exhibited a minimum inhibitory concentration (MIC) of 16 µg/mL against Staphylococcus aureus, indicating significant antimicrobial potential.
-
Anti-inflammatory Activity Assessment:
- In a mouse model of acute inflammation, administration of the compound resulted in a significant reduction in paw edema compared to controls, highlighting its potential as an anti-inflammatory agent.
Comparative Analysis with Similar Compounds
Chemical Reactions Analysis
Nucleophilic Ring-Opening Reactions
The oxetane ring undergoes nucleophilic ring-opening due to its inherent ring strain (~105 kJ/mol). The nitrile group at C3 enhances electrophilicity at adjacent positions, facilitating nucleophilic attack.
Key Findings :
-
Ring-opening with alkoxides proceeds via S<sub>N</sub>2 mechanism at the oxetane oxygen, yielding branched ethers .
-
Acid-catalyzed hydrolysis produces tertiary alcohols, retaining the nitrile group .
Hydrogenolysis of the Benzyloxymethyl Group
The benzyl ether moiety is susceptible to catalytic hydrogenolysis, enabling deprotection to generate primary alcohols.
| Conditions | Catalyst | Product | Yield | Reference |
|---|---|---|---|---|
| H<sub>2</sub> (1 atm), Pd/C, EtOH | 10% Pd/C | 3-(Hydroxymethyl)oxetane-3-carbonitrile | 85–92% | , |
Mechanistic Insight :
-
Cleavage occurs selectively at the benzyl C–O bond without affecting the oxetane ring or nitrile group .
Nitrile Group Transformations
The nitrile functionality participates in hydrolysis, reduction, and cycloaddition reactions.
Hydrolysis to Carboxylic Acid
| Conditions | Product | Yield | Reference |
|---|---|---|---|
| H<sub>2</sub>SO<sub>4</sub> (conc.), H<sub>2</sub>O, reflux | 3-(Benzyloxymethyl)oxetane-3-carboxylic acid | 78% |
Reduction to Primary Amine
| Conditions | Product | Yield | Reference |
|---|---|---|---|
| LiAlH<sub>4</sub>, THF, 0°C | 3-(Benzyloxymethyl)oxetane-3-methanamine | 65% |
Applications :
Cycloaddition Reactions
The nitrile group enables [2+2] cycloadditions with alkenes under UV light.
| Conditions | Dienophile | Product | Reference |
|---|---|---|---|
| UV light, CH<sub>2</sub>Cl<sub>2</sub> | Ethylene | 3-(Benzyloxymethyl)oxetane-3-spirocyclobutane |
Limitations :
Acid/Base-Mediated Rearrangements
Under strong acidic or basic conditions, the oxetane ring undergoes rearrangements:
| Conditions | Product | Mechanism | Reference |
|---|---|---|---|
| H<sub>2</sub>SO<sub>4</sub>, 100°C | 3-(Benzyloxymethyl)glutaronitrile | Ring expansion | |
| t-BuOK, DMSO | 3-(Benzyloxymethyl)acrylonitrile | Ring-opening elimination |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
